molecular formula C15H8N2O2 B14064502 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile

Cat. No.: B14064502
M. Wt: 248.24 g/mol
InChI Key: HJEZSJZFLRHLAP-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. The compound is known for its aromatic heterocyclic structure, which makes it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the reaction of phthalic anhydride with 4-aminobenzonitrile in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile involves its interaction with various molecular targets. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile is unique due to its specific nitrile group attached to the aromatic ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)benzonitrile

InChI

InChI=1S/C15H8N2O2/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H

InChI Key

HJEZSJZFLRHLAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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